molecular formula C41H32O11 B14157965 1,2,3,5,6-Penta-o-benzoylhexofuranose CAS No. 40031-16-1

1,2,3,5,6-Penta-o-benzoylhexofuranose

Cat. No.: B14157965
CAS No.: 40031-16-1
M. Wt: 700.7 g/mol
InChI Key: IAWBDGWDEQIAPH-UHFFFAOYSA-N
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Description

1,2,3,5,6-Penta-o-benzoylhexofuranose is a chemical compound that belongs to the class of benzoylated sugars It is a derivative of hexofuranose, where five hydroxyl groups are replaced by benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5,6-Penta-o-benzoylhexofuranose typically involves the benzoylation of hexofuranose. One common method is the reaction of hexofuranose with benzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5,6-Penta-o-benzoylhexofuranose can undergo various chemical reactions, including:

    Oxidation: The benzoyl groups can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the benzoyl groups, yielding the parent hexofuranose.

    Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Benzoylated hexofuranose derivatives with oxidized benzoyl groups.

    Reduction: Hexofuranose and benzyl alcohol.

    Substitution: Hexofuranose derivatives with substituted functional groups.

Scientific Research Applications

1,2,3,5,6-Penta-o-benzoylhexofuranose has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,5,6-Penta-o-benzoylhexofuranose involves its interaction with various molecular targets. The benzoyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,6-Penta-o-benzoylhexopyranose: Another benzoylated sugar with a similar structure but different ring configuration.

    1,2,3,5-Tetra-o-benzoylhexofuranose: A derivative with one less benzoyl group.

Uniqueness

1,2,3,5,6-Penta-o-benzoylhexofuranose is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other benzoylated sugars may not be suitable .

Properties

IUPAC Name

[2-benzoyloxy-2-(3,4,5-tribenzoyloxyoxolan-2-yl)ethyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32(48-37(43)28-18-8-2-9-19-28)33-34(49-38(44)29-20-10-3-11-21-29)35(50-39(45)30-22-12-4-13-23-30)41(51-33)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWBDGWDEQIAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C2C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H32O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284660
Record name 1,2,3,5,6-penta-o-benzoylhexofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40031-16-1, 40031-15-0
Record name NSC231871
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC38175
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,5,6-penta-o-benzoylhexofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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